molecular formula C17H15ClN2O2S B2968737 N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide CAS No. 1798515-73-7

N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2968737
CAS RN: 1798515-73-7
M. Wt: 346.83
InChI Key: WFMNXKPADCMHLR-UHFFFAOYSA-N
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Description

“N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide” is a derivative of benzothiazole . Benzothiazole is a heterocyclic compound, and its derivatives have been studied for their potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .


Molecular Structure Analysis

Benzothiazole, the parent compound of the molecule , is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide” are not available in the retrieved data, benzothiazole derivatives have been studied for their diverse biological activities .

Scientific Research Applications

Antimicrobial Activity

  • Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including those similar to N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide, have shown variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antiproliferative and Antioxidative Activity

  • A study on benzimidazole/benzothiazole-2-carboxamides, which are structurally similar to the compound , demonstrated significant antiproliferative and antioxidative activities. These compounds were evaluated in vitro against human cancer cells, showing potential as anticancer agents (Cindrić et al., 2019).

Anti-Mycobacterial Potential

  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a group of compounds related to the chemical , have been identified as promising anti-mycobacterial agents. These compounds demonstrated low cytotoxicity and significant potential in inhibiting the Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).

Corrosion Inhibition

  • Thiazole hydrazones, which share a similar structural motif, have been studied for their effectiveness in inhibiting mild steel corrosion in acidic media. These compounds exhibited significant protective properties against corrosion, highlighting their potential in industrial applications (Chaitra et al., 2016).

Antibacterial Agents

  • Novel analogs of benzothiazole-derived compounds have been synthesized and tested for their antibacterial properties. Some of these compounds showed promising activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-22-15(12-4-2-3-5-13(12)18)9-19-17(21)11-6-7-14-16(8-11)23-10-20-14/h2-8,10,15H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMNXKPADCMHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide

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